(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid
CAS No.: 1280787-02-1
Cat. No.: VC6177993
Molecular Formula: C15H21NO5
Molecular Weight: 295.335
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1280787-02-1 |
|---|---|
| Molecular Formula | C15H21NO5 |
| Molecular Weight | 295.335 |
| IUPAC Name | (2S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-12(13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
| Standard InChI Key | GWJJZCKLHXGOLC-GFCCVEGCSA-N |
| SMILES | CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)OC)C(=O)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
(2S)-3-{[(tert-Butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid (CAS: 159990-12-2) is a non-natural amino acid derivative featuring:
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A 4-methoxyphenyl group at the β-carbon of the propanoic acid backbone.
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A tert-butoxycarbonyl (Boc) protecting group on the α-amino group.
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An (S)-configuration at the α-carbon, as denoted by the (2S) stereodescriptor .
The molecular formula is C₁₅H₂₁NO₅, with a molecular weight of 295.33 g/mol . Key structural features are confirmed via nuclear magnetic resonance (NMR) spectroscopy, including aromatic proton signals at δ 7.80–6.59 ppm and characteristic Boc group resonances at δ 1.46 ppm (9H, s) .
Physicochemical Properties
Critical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 463.2 ± 45.0 °C | |
| Optical Rotation | [α]²⁵/D = -8° (c = 2, 1N HCl) | |
| LogP (Partition Coefficient) | 2.63 |
The compound exhibits high thermal stability, with decomposition observed above 259°C . Its solubility profile includes miscibility in polar solvents like ethanol and dichloromethane but limited solubility in hexane .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Amino Protection: 4-Methoxy-L-phenylalanine (CAS: 6230-11-1) is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide, yielding the Boc-protected intermediate .
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Purification: The crude product is extracted using dichloromethane, washed with aqueous solutions, and purified via recrystallization from n-hexane/acetone (1:9) .
A representative procedure from the patent literature employs NiCl₂(dppp) as a catalyst for coupling reactions, achieving yields of 55% with >98% purity by gas chromatography .
Enantiomeric Control
Asymmetric synthesis using phase-transfer catalysts (e.g., Maruoka catalysts) ensures high enantiomeric excess (94–98% ee), as confirmed by chiral HPLC analysis . The (S)-configuration is critical for biological activity, particularly in peptide-based therapeutics .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a building block for:
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Peptide Synthesis: The Boc group prevents undesired side reactions during solid-phase peptide synthesis, enabling the construction of complex structures like protease inhibitors .
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Metabolic Studies: Its radiolabeled analogs are used to trace amino acid uptake in cancer cells, leveraging the 4-methoxy group’s stability under physiological conditions .
Ergogenic Supplements
Analytical Characterization
Spectroscopic Methods
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